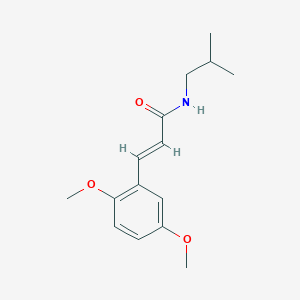
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The molecular formula of (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide is C17H23N1O3, with a molecular weight of approximately 287.38 g/mol. The compound features a prop-2-enamide backbone with a 2,5-dimethoxyphenyl substituent and an N-(2-methylpropyl) group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N1O3 |
| Molecular Weight | 287.38 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study conducted by Pendergrass et al. demonstrated that compounds similar to this one can disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. It appears to inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation. The exact mechanism involves modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to target specific molecular pathways involved in cancer progression makes it a candidate for further investigation in cancer therapy.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of metabolic enzymes.
- Anti-inflammatory Action : Inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways.
- Anticancer Action : Induction of apoptosis via caspase activation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 µg/mL to 50 µg/mL depending on the bacterial strain. This suggests that the compound may serve as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory effects utilized lipopolysaccharide (LPS) stimulated macrophages treated with varying concentrations of the compound. Results showed a dose-dependent reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory therapeutic agent.
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)10-16-15(17)8-5-12-9-13(18-3)6-7-14(12)19-4/h5-9,11H,10H2,1-4H3,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNKGPGDWSMEJT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














